molecular formula C11H13NO2 B8592019 N-[(4-acetylphenyl)methyl]acetamide

N-[(4-acetylphenyl)methyl]acetamide

Cat. No.: B8592019
M. Wt: 191.23 g/mol
InChI Key: YUXGIIZJBMBNFF-UHFFFAOYSA-N
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Description

N-[(4-Acetylphenyl)methyl]acetamide is a substituted acetamide featuring a 4-acetylphenyl group linked via a methylene bridge to the acetamide moiety. This structure combines the electron-withdrawing acetyl group with the hydrogen-bonding capability of the acetamide, making it a versatile intermediate in medicinal and synthetic chemistry. These compounds are frequently used in the synthesis of antitumor agents, antimicrobials, and other bioactive molecules.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-[(4-acetylphenyl)methyl]acetamide

InChI

InChI=1S/C11H13NO2/c1-8(13)11-5-3-10(4-6-11)7-12-9(2)14/h3-6H,7H2,1-2H3,(H,12,14)

InChI Key

YUXGIIZJBMBNFF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CNC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares N-[(4-acetylphenyl)methyl]acetamide with key analogs based on substituents and molecular properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Applications/Activities Reference IDs
This compound C₁₁H₁₃NO₂ 191.23 g/mol 4-Acetylphenyl, methylene bridge Intermediate for bioactive molecules N/A*
N-(4-Acetylphenyl)acetamide C₁₀H₁₁NO₂ 177.20 g/mol 4-Acetylphenyl Antitumor PARP-1 inhibitor synthesis
N-(4-Acetylphenyl)-2-chloroacetamide C₁₀H₁₀ClNO₂ 211.65 g/mol 4-Acetylphenyl, chloroacetamide Precursor for quinazolinone derivatives
N-(4-Acetylphenyl)-2-(benzothiazole-2-ylsulfanyl)acetamide C₁₆H₁₅N₂O₂S₂ 347.44 g/mol Benzothiazole, sulfanyl group Antimicrobial agents
N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)acetamide C₁₆H₁₈N₂O₂ 270.33 g/mol Methoxyphenyl, amino group Not specified (pharmaceutical intermediate)
Key Observations:
  • Electron-Withdrawing Groups : The 4-acetyl group stabilizes the aromatic ring, influencing reactivity in condensation and alkylation reactions .
  • Bioactivity: Chloroacetamide derivatives (e.g., N-(4-acetylphenyl)-2-chloroacetamide) exhibit enhanced antiproliferative activity in PARP-1 inhibitor synthesis compared to non-halogenated analogs .
Comparative Reactivity:
  • Benzothiazole Derivatives : Substitution at the acetamide sulfur atom (e.g., benzothiazole-2-ylsulfanyl) improves antimicrobial efficacy, with MIC values ranging from 5.4–5.8 µg/mL against bacterial strains .
  • Chloroacetamide vs. Azidoacetamide : Chloro-substituted derivatives are more reactive in nucleophilic substitutions than azido analogs (e.g., 2-azido-N-(4-methylphenyl)acetamide), which require specialized handling due to azide instability .

Physicochemical and Spectroscopic Data

  • FT-IR : Acetamide carbonyl stretches appear at ~1680 cm⁻¹, while acetyl C=O groups absorb at ~1670 cm⁻¹, confirming structural integrity .
  • NMR : Protons on the methylene bridge (CH₂) in This compound would resonate at δ 4.2–4.5 ppm, distinct from direct phenyl-linked acetamides (δ 7.2–7.8 ppm for aromatic protons) .

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